Ganciclovir mono-O-acetate

Beschreibung

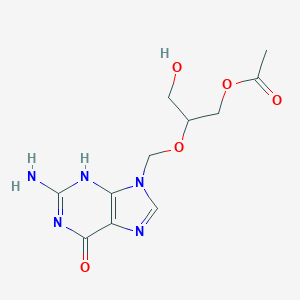

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKCCHLLFMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333225 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88110-89-8 | |

| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of Ganciclovir Mono O Acetate

Synthetic Pathways for Ganciclovir (B1264) Mono-O-acetate

The synthesis of Ganciclovir Mono-O-acetate can be approached from two distinct directions: building up from ganciclovir or breaking down from a more complex derivative.

This approach involves the direct, controlled addition of a single acetyl group to the ganciclovir molecule. To achieve the required selectivity and prevent the formation of di- or tri-acetylated byproducts, a protection strategy is often employed.

To facilitate selective acetylation, the hydroxyl groups of ganciclovir can be temporarily protected using organoborate compounds. patsnap.com Reagents such as triethyl borate (B1201080) or trimethyl borate react with ganciclovir, with one study noting the use of 1.1 to 1.2 molar equivalents of the borate ester relative to ganciclovir. patsnap.comchemicalbook.com This reaction is typically performed under reflux conditions in a suitable solvent like 2-methyltetrahydrofuran (B130290) or toluene (B28343) for several hours to ensure the complete reaction of the starting material. patsnap.comchemicalbook.com This step is crucial for directing the subsequent acetylation to the desired position.

Following the protection step, an acetylating agent is introduced. Vinyl acetate (B1210297) is a commonly used reagent for this purpose, often in the presence of a base such as triethylamine (B128534). patsnap.comchemicalbook.com The base, typically added in a 3-fold molar excess, deprotonates the target hydroxyl group, activating it for the acetylation reaction. The reaction with vinyl acetate (used in approximately 2.5-fold molar excess) proceeds at room temperature over several hours. chemicalbook.com This method has demonstrated high selectivity, yielding a favorable ratio of the desired monoacetylated product to the diacetylated byproduct. patsnap.com Alternative acetylating reagents like 1-acetylimidazole (B1218180) have also been utilized in similar synthetic schemes. patsnap.com

Table 1: Example Reaction Parameters for Selective Acetylation of Ganciclovir

| Parameter | Details | Source(s) |

| Starting Material | Ganciclovir | patsnap.comchemicalbook.com |

| Protecting Reagent | Triethyl borate or Trimethyl borate | patsnap.comchemicalbook.com |

| Acetylating Reagent | Vinyl acetate or 1-Acetylimidazole | patsnap.comchemicalbook.com |

| Base | Triethylamine | patsnap.comchemicalbook.com |

| Solvent | 2-Methyltetrahydrofuran or Toluene | patsnap.comchemicalbook.com |

| Reaction Conditions | Reflux for protection, Room temperature for acetylation | patsnap.com |

| Typical Yield | ~75% | patsnap.com |

| Product Purity | >99% after recrystallization | patsnap.comchemicalbook.com |

An alternative strategy involves starting with a ganciclovir molecule that has been acetylated at multiple positions, such as triacetyl ganciclovir, and then selectively removing acetyl groups until only one remains. google.com

The selective removal of acetyl groups is achieved through controlled alkaline hydrolysis. google.com This process can start from triacetyl ganciclovir, which is a relatively inexpensive starting material. google.com The hydrolysis is typically carried out using a base like piperidine (B6355638) or piperazine (B1678402) at temperatures ranging from 25 to 80°C. google.com A similar principle of partial hydrolysis has been applied to other multi-ester derivatives of ganciclovir to obtain the mono-ester product. semanticscholar.org The success of this method hinges on carefully controlling the reaction conditions to stop the hydrolysis after the removal of the excess acetyl groups, thereby maximizing the yield of monoacetyl ganciclovir. google.com

Regardless of the synthetic pathway, close monitoring of the reaction progress is essential for achieving high selectivity and purity. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. researchgate.net By taking samples from the reaction mixture at regular intervals, chemists can track the consumption of the starting materials and the formation of this compound relative to impurities like diacetylganciclovir. patsnap.com

In selective acetylation routes, HPLC analysis has confirmed product distributions with a ratio of monoacetylated to diacetylated ganciclovir as high as 93:5 or 94:4. patsnap.com The distinct retention times of the mono- and di-acylated derivatives on a reversed-phase HPLC column allow for their clear separation and quantification. medcraveonline.comnih.gov The method's validation for accuracy, precision, and linearity ensures it is suitable for quality control throughout the process development. researchgate.net

Table 2: Typical HPLC Parameters for Reaction Monitoring

| Parameter | Details | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | C12 or C18 ODS (e.g., Hypersil ODS2) | researchgate.netnih.gov |

| Mobile Phase | Phosphate or Ammonium Acetate Buffer / Methanol or Acetonitrile mixture | researchgate.netnih.gov |

| Detection | UV Detector at ~254 nm | researchgate.net |

| Application | Quantify starting material, mono-acetylated product, and di-acetylated byproduct | patsnap.com |

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is a critical step to remove byproducts and unreacted starting materials, thereby achieving the high purity required for its use as a reference standard. synthinkchemicals.com Common impurities include diacetylated ganciclovir and residual ganciclovir. patsnap.com

Recrystallization is a primary method for purifying this compound. Following the synthesis, the reaction mixture is often concentrated, and then the crude product is recrystallized from a suitable solvent, such as ethanol (B145695). chemicalbook.com This process yields colorless crystals with high purity. patsnap.comchemicalbook.com For instance, a described method involves concentrating the reaction mixture, washing with water, and then recrystallizing from ethanol to obtain a product with 99.1% purity. chemicalbook.com Another approach utilizes ethyl acetate for crystallization after the solvent is removed under reduced pressure. patsnap.com

Chromatographic techniques are also employed, particularly when dealing with impurities that are difficult to remove by recrystallization alone. Column chromatography using silica (B1680970) gel is a common method for separating the desired monoacetate from other reaction components. researchgate.net High-Performance Liquid Chromatography (HPLC) is not only used to monitor the progress of the reaction but also as a purification technique to achieve purities greater than 95%. chemicalbook.comlgcstandards.com

A detailed purification process described in a patent involves the following steps after the initial reaction:

Addition of ethanol to the cooled reaction mixture.

Concentration of the solvent under reduced pressure.

Washing with water to remove water-soluble impurities.

Separation of the organic layer.

Recrystallization from ethanol to yield high-purity crystals. patsnap.comchemicalbook.com

This multi-step approach ensures the removal of various byproducts, leading to a final product with the desired level of purity. The table below summarizes a typical purification scheme.

Table 1: Purification Scheme for this compound

| Step | Description | Purpose | Purity Achieved |

|---|---|---|---|

| Quenching | Addition of ethanol to the reaction mixture. | To stop the reaction and precipitate the crude product. | - |

| Concentration | Removal of solvent under reduced pressure. | To isolate the crude solid product. | - |

| Washing | Washing the crude product with water. | To remove residual triethylamine and borate complexes. | - |

| Extraction | Use of ethyl acetate for extraction. | To separate the product from aqueous phase impurities. | - |

| Recrystallization | Dissolving the product in hot ethanol and cooling. | To form high-purity crystals of this compound. | >99% |

| Drying | Centrifugal drying of the final product. | To remove the residual solvent. | >99% |

Identification and Structural Elucidation of this compound (Excluding Basic Compound Identification Data)

Beyond basic identification, advanced analytical techniques are employed to confirm the precise structure of this compound, particularly the location of the acetyl group.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental in the structural elucidation. innovareacademics.in In ¹H NMR spectra, the chemical shifts of the acetate protons typically appear in the range of δ 2.1–2.3 ppm. The specific splitting patterns and chemical shifts of the protons on the acyclic side chain confirm the position of the mono-O-acetylation. innovareacademics.in

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. innovareacademics.in The mass-to-charge ratio (m/z) of the molecular ion peak confirms the addition of a single acetyl group to the ganciclovir molecule. patsnap.com For instance, a mass spectrum showing a peak at m/z 298.2 (M+H)⁺ corresponds to the protonated this compound. patsnap.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule. innovareacademics.in The presence of characteristic absorption bands for the ester carbonyl group, hydroxyl group, and the purine (B94841) ring system provides further structural confirmation. researchgate.net

Chromatographic and Other Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to assess the purity of this compound. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic.

X-ray Crystallography: For obtaining unambiguous proof of structure, single-crystal X-ray diffraction can be employed. This technique provides the three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. researchgate.net Studies on related ganciclovir derivatives have successfully used this method for structural determination. researchgate.net

The combination of these advanced analytical methods provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for its intended use as a reference standard.

Table 2: Advanced Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 ppm (s, 3H) | Confirms the presence of the acetate methyl protons. |

| ¹³C NMR | Specific shifts for the carbonyl and side-chain carbons. | Elucidates the position of the acetyl group. pharmaffiliates.com |

| LC-MS | m/z = 298.2 (M+H)⁺ | Confirms the molecular weight of the mono-acetylated product. patsnap.com |

| FT-IR | Characteristic C=O stretch of the ester. | Confirms the presence of the acetate functional group. researchgate.net |

Biochemical and Cellular Mechanisms of Ganciclovir and Its Mono O Acetate Derivative

Mechanism of Action of Ganciclovir (B1264) as an Antiviral Agent

Ganciclovir's antiviral activity is contingent upon its conversion to an active triphosphate form within virus-infected cells. scholarsresearchlibrary.com This multi-step process ensures selectivity and potent inhibition of viral DNA synthesis.

Role of Viral Kinases (e.g., UL97 Kinase, Thymidine (B127349) Kinase) in Initial Phosphorylation

The initial and rate-limiting step in the activation of ganciclovir is its phosphorylation to ganciclovir monophosphate. echemi.com In cells infected with human cytomegalovirus (HCMV), this crucial step is predominantly catalyzed by a virus-encoded protein kinase, the product of the UL97 gene. echemi.comnih.govnih.gov This viral kinase preferentially recognizes ganciclovir as a substrate, leading to its efficient phosphorylation in infected cells. nih.govpatsnap.com The dependence on the viral UL97 kinase for the initial phosphorylation is a key factor in ganciclovir's selective action against HCMV. nih.govnih.gov In infections with other herpesviruses, such as herpes simplex virus (HSV), a viral thymidine kinase (TK) performs this initial phosphorylation. drugbank.comzirganpro.com The UL97 protein is considered a protein kinase homologue and is essential for the drug's activation. nih.govasm.org Mutations in the UL97 gene can lead to ganciclovir resistance by impairing this initial phosphorylation step. patsnap.com

Subsequent Phosphorylation by Cellular Kinases

Following the initial virus-specific phosphorylation, cellular kinases catalyze the subsequent phosphorylation of ganciclovir monophosphate to ganciclovir diphosphate (B83284) and finally to the active ganciclovir triphosphate. drugbank.comwikipedia.orgechemi.com Cellular enzymes such as guanylate kinase are responsible for the conversion of the monophosphate to the diphosphate form. wikipedia.orgoup.com Other cellular enzymes then complete the conversion to ganciclovir triphosphate. drugbank.comwikipedia.orgoup.com This stepwise phosphorylation leads to a significant accumulation of the active ganciclovir triphosphate within virus-infected cells, with concentrations being up to 100 times higher than in uninfected cells. echemi.comnih.gov

Competitive Inhibition of Viral DNA Polymerase by Ganciclovir Triphosphate

The active form of the drug, ganciclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. drugbank.comscholarsresearchlibrary.comechemi.com It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes with it for the substrate-binding site on the viral DNA polymerase. scholarsresearchlibrary.com By binding to the polymerase, ganciclovir triphosphate effectively blocks the incorporation of dGTP into the elongating viral DNA chain, thereby halting DNA synthesis. scholarsresearchlibrary.compicmonic.com

Incorporation into Viral DNA and Chain Termination

In addition to competitive inhibition, ganciclovir triphosphate can be incorporated into the viral DNA strand. drugbank.comscholarsresearchlibrary.comechemi.com Although ganciclovir possesses a 3'-hydroxyl group, its incorporation into the DNA chain leads to the termination of DNA elongation. scholarsresearchlibrary.compatsnap.com This termination occurs because the structure of the incorporated ganciclovir molecule prevents the formation of the necessary phosphodiester bridges for the addition of subsequent nucleotides, destabilizing the DNA strand. drugbank.com While some studies suggest it is not an obligate chain terminator, its incorporation ultimately disrupts the normal process of viral DNA replication. pnas.orgnih.gov

Selectivity for Viral vs. Cellular DNA Polymerases

The selectivity of ganciclovir is a cornerstone of its therapeutic utility. This selectivity is achieved through two primary mechanisms. First, the initial phosphorylation of ganciclovir is dependent on a viral kinase (UL97 in HCMV or thymidine kinase in HSV), which is largely absent in uninfected host cells. drugbank.compatsnap.comzirganpro.com This ensures that the active form of the drug is preferentially generated in infected cells. patsnap.com Second, ganciclovir triphosphate has a significantly higher affinity for viral DNA polymerase compared to host cellular DNA polymerases. drugbank.comwikipedia.orgnih.gov This preferential binding means that it inhibits viral DNA replication much more effectively than it affects the host cell's DNA synthesis, thereby minimizing cytotoxicity to uninfected cells. zirganpro.comoup.comnih.gov

Prodrug Activation Mechanisms of Ganciclovir Mono-O-acetate

This compound is a prodrug of ganciclovir, meaning it is an inactive or less active precursor that is converted into the active drug within the body. The primary purpose of this chemical modification is to improve the pharmacokinetic properties of ganciclovir, such as its absorption and bioavailability. nih.gov

The activation of this compound occurs in vivo through hydrolysis. nih.gov Esterase enzymes present in the body, particularly in the cornea, cleave the acetate (B1210297) group from the this compound molecule. nih.gov This enzymatic hydrolysis releases the parent compound, ganciclovir. nih.gov Once released, ganciclovir follows the same intracellular activation pathway as described above, starting with phosphorylation by viral kinases. This prodrug strategy effectively increases the concentration of active ganciclovir that can penetrate tissues. nih.gov

Enzymatic Hydrolysis to Ganciclovir (Esterase Activity)

This compound is a prodrug form of the antiviral agent Ganciclovir. Prodrugs are inactive or less active molecules that are converted into the active form within the body. The primary mechanism for the activation of this compound is enzymatic hydrolysis, a chemical breakdown reaction facilitated by enzymes, which removes the acetate group to release the active Ganciclovir. This conversion is crucial for the therapeutic efficacy of the compound.

The enzymes responsible for this bioactivation are carboxylesterases (EC 3.1.1.1), a class of hydrolase enzymes that catalyze the cleavage of carboxylic ester bonds. wikipedia.orguniprot.orgmdpi.com These enzymes are ubiquitous in the body, with significant activity found in the liver, intestinal mucosa, and plasma. mdpi.commdpi.comgoogle.com Specifically, porcine liver esterase (PLE) has been identified as an effective catalyst for the hydrolysis of ganciclovir esters and is often used in in-vitro studies to model this bioconversion. wikipedia.orgmdpi.com The catalytic action of these serine esterases relies on a key serine residue in the active site which facilitates the hydrolytic cleavage of the ester bond. wikipedia.orgsigmaaldrich.com

Research into various acyl monoester prodrugs of ganciclovir, including the acetate, propionate (B1217596), butyrate (B1204436), and valerate (B167501) esters, has provided detailed insights into the kinetics of this enzymatic hydrolysis, particularly in ocular tissues. Studies have demonstrated that these ester prodrugs undergo facile enzymatic hydrolysis to regenerate the parent Ganciclovir. nih.govnih.gov The rate of this hydrolysis is influenced by the length of the ester's carbon chain. For instance, in tissues such as the corneal homogenate and iris-ciliary body, the hydrolysis rate has been observed to increase as the carbon chain length ascends from the acetate to the valerate ester. nih.govresearchgate.net This suggests that the structural characteristics of the prodrug significantly impact its conversion rate to the active drug.

A study investigating the ocular pharmacokinetics of ganciclovir and its monoester prodrugs after intravitreal administration in rabbits provided specific data on the elimination half-lives of these compounds, which is directly related to their hydrolysis rate. nih.gov The findings from this study are summarized in the table below, illustrating the relationship between the ester chain length and the rate of conversion to Ganciclovir.

| Ganciclovir Monoester Prodrug | Ester Side Chain | Vitreal Elimination Half-Life (t½) in minutes (mean ± SD) |

|---|---|---|

| This compound | -COCH₃ | 117 ± 50 |

| Ganciclovir Mono-O-propionate | -COCH₂CH₃ | 122 ± 13 |

| Ganciclovir Mono-O-butyrate | -CO(CH₂)₂CH₃ | 55 ± 26 |

| Ganciclovir Mono-O-valerate | -CO(CH₂)₃CH₃ | 107 ± 14 |

Table 1. Vitreal elimination half-lives of Ganciclovir monoester prodrugs following intravitreal administration in rabbits. A shorter half-life indicates a faster rate of hydrolysis and elimination. Data sourced from a study on the ocular disposition of ganciclovir and its monoester prodrugs. nih.govvulcanchem.com

The data reveals a parabolic relationship between the vitreal elimination rate constant and the ester chain length. nih.gov The butyrate ester demonstrated the fastest hydrolysis, while the acetate and propionate esters had similar, slightly slower rates. This enzymatic conversion in target tissues, such as the eye, is advantageous as it leads to a lower concentration of the prodrug and generates a high driving force for its diffusion, ultimately enhancing the local availability of the active Ganciclovir. nih.gov The mean residence time of Ganciclovir regenerated from these ester prodrugs can be enhanced by three- to four-fold compared to direct administration of Ganciclovir itself, indicating a sustained therapeutic effect. nih.govvulcanchem.com

Pharmacokinetic and Pharmacodynamic Investigations of Ganciclovir Mono O Acetate and Its Parent Compound

Absorption and Bioavailability Enhancement of Ganciclovir (B1264) through Prodrug Strategies

Ganciclovir, a potent antiviral agent, exhibits poor oral bioavailability, which limits its therapeutic efficacy when administered orally. drugbank.comglowm.comthebody.com Under fasting conditions, the absolute bioavailability of oral ganciclovir is approximately 5%, which increases to a modest 6% to 9% when taken with food. drugbank.comglowm.comthebody.com This poor absorption from the gastrointestinal tract necessitates the development of strategies to enhance its systemic delivery. nih.gov

Prodrug technology offers a promising approach to overcome the low oral bioavailability of ganciclovir. By chemically modifying the parent drug to create a more absorbable compound, or prodrug, that is converted back to the active ganciclovir in the body, therapeutic concentrations can be more effectively achieved. acs.org One such strategy involves the creation of monoester prodrugs, such as Ganciclovir Mono-O-acetate. These lipophilic ester prodrugs are designed to improve uptake into tissues. nih.gov

Valganciclovir (B601543), the L-valyl ester prodrug of ganciclovir, is a successful example of this approach. It is recognized as a substrate by the intestinal peptide transporter PEPT1, which facilitates its absorption and significantly enhances the bioavailability of ganciclovir. researchgate.net Studies have demonstrated that valganciclovir increases the oral bioavailability of ganciclovir by approximately 10-fold compared to the parent drug. researchgate.net Similarly, a double prodrug of ganciclovir, the dipivalate ester of 6-deoxy-GCV, resulted in a nearly 7-fold increase in ganciclovir bioavailability in rats when administered orally. nih.gov These findings underscore the potential of prodrug strategies, including the use of mono-O-acetate derivatives, to improve the clinical utility of ganciclovir by enhancing its absorption and bioavailability. nih.govresearchgate.net

| Compound | Oral Bioavailability (Fasting) | Oral Bioavailability (With Food) |

| Ganciclovir | ~5% drugbank.comglowm.comthebody.com | 6-9% drugbank.comglowm.comthebody.com |

Distribution and Ocular Disposition Studies of Ganciclovir and its Monoester Prodrugs

The distribution of ganciclovir is characterized by a steady-state volume of distribution of approximately 0.74 L/kg, with low binding to plasma proteins (1-2%). fresenius-kabi.comeuropa.eu It can penetrate the cerebrospinal fluid, reaching concentrations that are 24% to 70% of those in the plasma. fresenius-kabi.comeuropa.eu

In the context of ocular therapeutics, particularly for treating cytomegalovirus (CMV) retinitis, achieving and maintaining adequate drug concentrations in the vitreous humor is critical. nih.gov Ganciclovir itself has poor ocular bioavailability due to its relatively low partition coefficient. nih.gov Monoester prodrugs of ganciclovir, including the acetate (B1210297), propionate (B1217596), butyrate (B1204436), and valerate (B167501) esters, have been synthesized to improve its uptake into ocular tissues. nih.govnih.gov These prodrugs are designed to be more lipophilic, facilitating their permeation across ocular barriers before being hydrolyzed to the active ganciclovir within the eye. nih.gov Studies have shown that these ester prodrugs can generate therapeutic concentrations of ganciclovir in vivo and can increase the mean residence time (MRT) of the regenerated ganciclovir in the vitreous by three to four times compared to a direct injection of ganciclovir. nih.gov

Vitreal Elimination Kinetics of Ganciclovir Monoester Prodrugs

Studies in rabbits using microdialysis have been conducted to understand the vitreal elimination kinetics of ganciclovir and its monoester prodrugs following intravitreal administration. nih.gov The vitreal terminal elimination half-life of ganciclovir itself was found to be 426 ± 109 minutes. nih.gov In contrast, the vitreal elimination half-lives of the monoester prodrugs (acetate, propionate, butyrate, and valerate) were generally shorter, indicating faster clearance from the vitreous humor in their intact form. nih.gov For instance, the elimination half-life of the acetate ester was 117 ± 50 minutes. nih.gov However, the key advantage of these prodrugs is their conversion to ganciclovir within the eye, leading to a prolonged presence of the active drug. nih.gov Dipeptide monoester prodrugs of ganciclovir have also been investigated and show rapid elimination from the vitreous chamber compared to ganciclovir, but they generate retinal ganciclovir concentrations that are almost double that of a direct ganciclovir injection after 5 hours. nih.gov

| Compound | Vitreal Elimination Half-Life (t₁/₂k₁₀) (minutes) |

| Ganciclovir | 170 ± 37 nih.gov |

| Ganciclovir Acetate Ester | 117 ± 50 nih.gov |

| Ganciclovir Propionate Ester | 122 ± 13 nih.gov |

| Ganciclovir Butyrate Ester | 55 ± 26 nih.gov |

| Ganciclovir Valerate Ester | 107 ± 14 nih.gov |

Impact of Ester Chain Length on Hydrolysis Rate and Clearance

The chemical structure of the ester prodrug, specifically the length of the ester chain, significantly influences its pharmacokinetic properties within the eye. nih.gov Research has demonstrated that the rate of hydrolysis and the vitreal clearance of ganciclovir monoester prodrugs increase as the length of the ester chain ascends from acetate to butyrate. nih.govresearchgate.net A parabolic relationship has been observed between the vitreal elimination rate constant and the ester chain length. nih.gov This means that while increasing lipophilicity by lengthening the ester chain can enhance corneal permeability, there is an optimal chain length beyond which the rate of hydrolysis and subsequent clearance may be affected. nih.gov For example, the valerate ester of ganciclovir showed the highest permeability across the cornea, increasing it by about 6-fold compared to the parent drug. nih.gov This highlights that an ideal prodrug possesses both enhanced partitioning characteristics and high susceptibility to enzymatic hydrolysis in the target tissue. nih.gov

Metabolic Pathways of Ganciclovir and its Prodrugs (Excluding Direct Metabolism of this compound, focusing on Ganciclovir's metabolism)

Ganciclovir is a prodrug that requires phosphorylation to become pharmacologically active. drugbank.comwikipedia.org The metabolism of ganciclovir is minimal, with over 90% of the drug being excreted unchanged. drugbank.comglowm.com The crucial step in its mechanism of action is its conversion to ganciclovir triphosphate. drugbank.comwikipedia.org

This conversion is a multi-step process initiated by a viral-encoded enzyme. pharmgkb.org In cells infected with cytomegalovirus (CMV), a specific viral phosphotransferase, the product of the UL97 gene, catalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate. pharmgkb.orgnih.gov This step is highly selective for infected cells, which contributes to the targeted antiviral activity of the drug. pharmgkb.org

Once the monophosphate is formed, cellular enzymes take over to complete the phosphorylation cascade. pharmgkb.org Cellular guanylate kinase converts ganciclovir monophosphate to ganciclovir diphosphate (B83284). wikipedia.orgpharmgkb.org Subsequently, a variety of cellular kinases, including phosphoglycerate kinase and pyruvate (B1213749) kinase, further phosphorylate the diphosphate to the active ganciclovir triphosphate. pharmgkb.orgnih.gov It is this triphosphate form that competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA elongation and inhibition of viral replication. drugbank.comglowm.com

Elimination Pathways of Ganciclovir

The primary route of elimination for ganciclovir is renal excretion. drugbank.comfresenius-kabi.comfda.gov The majority of an administered dose, approximately 90% or more, is eliminated unchanged in the urine. drugbank.comeuropa.eufda.gov This process occurs through a combination of glomerular filtration and active tubular secretion. drugbank.compharmgkb.orgfda.gov

The clearance of ganciclovir is directly proportional to creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. europa.eunih.gov In individuals with normal renal function, the elimination half-life of intravenously administered ganciclovir is approximately 2.5 to 3.6 hours. drugbank.com However, in patients with impaired renal function, the half-life is significantly prolonged, and can extend to as long as 30 hours in cases of severe renal failure. glowm.comnih.gov Consequently, hemodialysis can effectively reduce plasma concentrations of ganciclovir by about 50%. fresenius-kabi.comnih.gov

| Parameter | Value in Normal Renal Function | Value in Impaired Renal Function |

| Primary Elimination Route | Renal Excretion drugbank.comfresenius-kabi.comfda.gov | Renal Excretion drugbank.comfresenius-kabi.comfda.gov |

| % Excreted Unchanged in Urine | >90% drugbank.comeuropa.eufda.gov | Varies with degree of impairment |

| Elimination Half-Life (IV) | 2.5 - 3.6 hours drugbank.com | 9 - 30 hours drugbank.com |

| Systemic Clearance (IV) | 3.52 ± 0.80 mL/min/kg fda.gov | Reduced |

| Renal Clearance (IV) | 3.20 ± 0.80 mL/min/kg fda.gov | Reduced |

Antiviral Efficacy Studies of Ganciclovir Mono O Acetate

In Vitro Antiviral Activity against Herpesviruses

The in vitro efficacy of ganciclovir (B1264) and its derivatives, including the mono-O-acetate form, has been established against a range of herpesviruses. nih.gov The primary mechanism of action involves the conversion of the prodrug to ganciclovir, which is then phosphorylated to its active triphosphate form. This active form inhibits viral DNA polymerase, a crucial enzyme for viral replication. drugbank.com

Ganciclovir and its prodrugs demonstrate significant activity against cytomegalovirus (CMV). chemsrc.com The mono-O-acetate derivative enhances the bioavailability of ganciclovir, which is particularly effective in treating CMV infections. Studies have shown that ganciclovir is a potent inhibitor of CMV replication. chemsrc.com

However, the emergence of ganciclovir-resistant CMV strains poses a clinical challenge. nih.govhelsinki.fi Resistance is often associated with mutations in the viral UL97 gene, which encodes a phosphotransferase responsible for the initial phosphorylation of ganciclovir. nih.govnih.gov Mutations in the viral DNA polymerase gene (UL54) can also confer resistance. nih.govnih.gov Research has explored combination therapies to address resistant strains. For instance, combining ganciclovir derivatives with other antiviral agents like foscarnet (B613817) may enhance therapeutic outcomes against resistant CMV. Some studies suggest that combining ganciclovir with other antivirals can result in synergistic effects against these resistant strains.

Table 1: In Vitro Activity of Ganciclovir and Related Compounds against Herpesviruses

| Virus | Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Ganciclovir | 5.1 nih.gov | Reference compound |

| HCMV (AD169 strain) | Ganciclovir | 15 ebi.ac.uk | - |

| HCMV (Towne strain) | Analogue 9b | 2.9 ebi.ac.uk | A methylenecyclopropane (B1220202) analogue |

| Murine Cytomegalovirus (MCMV) | Ganciclovir | 2.5 ebi.ac.uk | - |

| Feline Herpesvirus type-1 (FHV-1) | Ganciclovir sodium | 5.2 chemsrc.com | - |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Ganciclovir and its derivatives are active against a broad spectrum of herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella Zoster Virus (VZV). nih.govdrugbank.com The conversion to ganciclovir triphosphate allows it to inhibit the DNA polymerase of these viruses. drugbank.com Although ganciclovir is effective, other agents like acyclovir (B1169) are also commonly used for HSV and VZV infections. frontiersin.org

One study evaluated a fatty acid derivative of ganciclovir, elaidic acid ganciclovir (E-GCV), and found its IC50 values against HSV-1 and HSV-2 to be 5- to 30-fold lower than those of ganciclovir, indicating increased potency. nih.gov This enhanced activity was also observed against thymidine (B127349) kinase-deficient and PFA-resistant HSV strains. nih.gov However, E-GCV did not show superior activity against VZV or HCMV in vitro compared to ganciclovir. nih.gov

Table 2: Comparative In Vitro Efficacy of Ganciclovir and a Derivative against HSV

| Virus Strain | Compound | IC50 (nM) | Fold Increase in Potency (vs. GCV) |

|---|---|---|---|

| HSV-1 (KOS) | Ganciclovir (GCV) | - | - |

| HSV-1 (KOS) | Elaidic acid ganciclovir (E-GCV) | 0.07 nih.gov | 5 to 30-fold nih.gov |

The antiviral activity of ganciclovir is concentration-dependent. nih.gov Higher concentrations of the drug lead to greater inhibition of viral replication. nih.gov This principle is fundamental to its therapeutic application, where achieving and maintaining adequate drug levels at the site of infection is crucial for efficacy. Studies have shown that the inhibition of viral replication by ganciclovir increases with the concentration of the drug. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Murine Cytomegalovirus Infection Models)

Animal models, particularly those using murine cytomegalovirus (MCMV), have been instrumental in evaluating the in vivo efficacy of ganciclovir and its prodrugs. chemsrc.com These models allow for the assessment of the drug's impact on the course of the disease in a living organism.

A key objective in the development of ganciclovir prodrugs, such as the mono-O-acetate, is to enhance their pharmacokinetic properties to achieve sustained therapeutic concentrations of the active drug. nih.gov Studies involving the intravitreal administration of acyl monoester prodrugs of ganciclovir in rabbits have shown that these prodrugs can generate therapeutic concentrations of ganciclovir in vivo. nih.gov A significant finding from this research is that the mean residence time (MRT) of the regenerated ganciclovir following prodrug administration was found to be three to four times longer than that observed after a direct injection of ganciclovir. nih.govvulcanchem.com This extended MRT suggests a potential for reduced dosing frequency. vulcanchem.com

In vivo studies have demonstrated the positive impact of ganciclovir treatment on disease progression and mortality in animal models of CMV infection. In a study using severe combined immunodeficient (SCID) mice infected with MCMV, treatment with ganciclovir sodium dose-dependently delayed the onset of wasting syndrome and mortality. chemsrc.com Another study in mice with acute MCMV infection showed a statistically significant increase in the number of survivors at doses of 10 mg/kg or more. hres.ca

Furthermore, a study evaluating elaidic acid ganciclovir (E-GCV) in mice with intracerebral HSV-2 infection found it to be markedly more efficacious than ganciclovir at equimolar doses in reducing the mortality rate and delaying the mean time of death. nih.gov

Comparisons with Parent Ganciclovir and Other Antivirals (e.g., Acyclovir, Foscarnet)

Ganciclovir Mono-O-acetate is a prodrug of the established antiviral agent ganciclovir. Prodrugs are inactive compounds that are metabolized within the body to produce an active drug. The primary rationale for developing a prodrug like this compound is to improve the pharmacokinetic properties of the parent drug, such as its oral bioavailability.

However, studies on other ganciclovir prodrugs provide insights into the potential for enhanced efficacy. For instance, research on certain diester prodrugs of ganciclovir has indicated a significant increase in potency against human cytomegalovirus (HCMV), herpes simplex virus-1 (HSV-1), and herpes simplex virus-2 (HSV-2) when compared to ganciclovir itself. researchgate.net Similarly, a lipid prodrug of ganciclovir demonstrated potent in vitro activity against HSV-1 and HCMV. researchgate.netarvojournals.org These findings suggest that modification of the ganciclovir molecule, as in the case of this compound, has the potential to enhance its antiviral activity, likely through improved cellular uptake and subsequent conversion to the active triphosphate form.

Comparative Efficacy of Ganciclovir (the Active Metabolite)

To understand the expected antiviral profile of this compound, it is essential to review the well-established comparative efficacy of its active form, ganciclovir.

Ganciclovir demonstrates potent activity against members of the herpesvirus family. nih.gov It is particularly effective against human cytomegalovirus (HCMV), showing an in vitro efficacy that is 8 to 20 times greater than that of acyclovir. nih.gov Against HSV-1 and HSV-2, ganciclovir's activity is generally comparable to that of acyclovir. nih.gov

Foscarnet is another important antiviral used in the management of herpesvirus infections, and it has a different mechanism of action than nucleoside analogs like ganciclovir. Ganciclovir and foscarnet are considered to be equally effective against CMV. nih.gov

The following interactive data table summarizes the in vitro activity of ganciclovir and acyclovir against various herpesviruses, providing a baseline for the expected efficacy of this compound upon its conversion to ganciclovir. It is important to note that direct antiviral efficacy data for this compound is not included due to its absence in the reviewed literature.

Interactive Data Table: In Vitro Antiviral Activity of Ganciclovir and Acyclovir

| Virus | Ganciclovir IC₅₀ (µM) | Acyclovir IC₅₀ (µM) | Foscarnet IC₅₀ (µM) |

| Human Cytomegalovirus (HCMV) | 0.59 researchgate.net | 72 chemsrc.com | Data Not Available |

| Herpes Simplex Virus-1 (HSV-1) | Data Not Available | Data Not Available | Data Not Available |

| Herpes Simplex Virus-2 (HSV-2) | Data Not Available | Data Not Available | Data Not Available |

| Feline Herpesvirus-1 (FHV-1) | 5.2 chemsrc.com | Data Not Available | Data Not Available |

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower values indicate greater potency. Data presented is from various sources and methodologies, which may affect direct comparability.

Mechanisms of Antiviral Drug Resistance to Ganciclovir

Molecular Basis of Resistance

The most common mechanism of ganciclovir (B1264) resistance, accounting for over 90% of resistant clinical isolates, involves mutations in the UL97 gene. upmc.edunih.gov This gene encodes the viral kinase responsible for the initial, crucial phosphorylation of ganciclovir. upmc.edu

Mutations in the UL97 gene can reduce the efficiency of ganciclovir phosphorylation, thereby preventing its activation to the inhibitory triphosphate form. nih.govoup.com These mutations often cluster in specific codons, notably 460, 520, and the region from 590 to 607. nih.govoup.comnih.gov For example, the A594V mutation is a commonly encountered mutation that confers resistance. upmc.edu Such mutations allow the virus to replicate in the presence of ganciclovir concentrations that would normally be inhibitory. oup.com

Table 2: Common Ganciclovir Resistance Mutations in the UL97 Gene

| Mutation Codon | Amino Acid Change | Consequence |

| 460 | M460V/I | Reduced phosphorylation of ganciclovir |

| 520 | H520Q | Reduced phosphorylation of ganciclovir |

| 594 | A594V/G | Reduced phosphorylation of ganciclovir |

| 595 | L595S/F | Reduced phosphorylation of ganciclovir |

| 603 | C603W | Reduced phosphorylation of ganciclovir |

This table is based on data from multiple sources. nih.govoup.comupmc.edu

A less common but significant mechanism of resistance involves mutations in the UL54 gene, which encodes the viral DNA polymerase. asm.orgnih.gov These mutations reduce the ability of the active ganciclovir triphosphate to inhibit the polymerase. nih.gov

UL54 mutations often emerge after longer periods of antiviral therapy and may occur in viruses that already harbor a UL97 mutation, leading to higher levels of resistance. nih.govoup.com These mutations can confer cross-resistance to other antiviral drugs that also target the viral DNA polymerase, such as cidofovir. nih.govoup.com Confirmed resistance-conferring mutations have been identified in various domains of the polymerase, including the exonuclease domains and other conserved regions. asm.orgnih.gov

Preclinical and Research Methodologies Employed in Studies of Ganciclovir Mono O Acetate

Bioanalytical Method Development (e.g., LC-MS/MS for Ganciclovir (B1264) and Prodrugs)

The accurate quantification of ganciclovir and its prodrugs in biological matrices is fundamental for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used bioanalytical technique due to its high sensitivity, selectivity, and precision. researchgate.netrug.nl While specific LC-MS/MS methods dedicated exclusively to Ganciclovir Mono-O-acetate are not extensively detailed in the available literature, established methods for the simultaneous analysis of ganciclovir and other prodrugs, such as valganciclovir (B601543) and dipeptide monoester prodrugs, provide a framework for its detection. researchgate.netnih.gov

These methods typically involve sample preparation from biological fluids like plasma, often through protein precipitation with organic solvents such as acetonitrile. researchgate.net Chromatographic separation is then achieved using columns like reversed-phase C18 or through hydrophilic interaction liquid chromatography (HILIC). mdpi.com Detection by tandem mass spectrometry is commonly performed in the positive ion selected reaction monitoring (SRM) mode, which allows for the specific and sensitive quantification of the parent drug and its metabolites. nih.gov For instance, in the analysis of dipeptide prodrugs of ganciclovir, quantitative determination was achieved using multiple reaction monitoring (MRM) with specific mass transitions for ganciclovir and its prodrugs. nih.gov Stable isotope-labeled internal standards, such as deuterated ganciclovir, are often employed to ensure accuracy and reproducibility. rug.nl

Cell Culture Models for Antiviral Efficacy and Cytotoxicity Assessment (e.g., ARPE-19 cells)

In such studies, cell proliferation assays are conducted to compare the cytotoxicity of the prodrugs with the parent compound, ganciclovir. arvojournals.org These assays help to determine if the chemical modification of the parent drug results in increased toxicity. The antiviral activity is typically assessed through plaque reduction assays, where the ability of the compound to inhibit viral replication is quantified. nih.gov

In Vitro Stability Studies (e.g., pH Degradation Rate Constants)

The chemical stability of a prodrug is a critical parameter that influences its shelf-life and in vivo performance. For ester prodrugs like this compound, stability is often evaluated across a range of pH values to simulate physiological conditions and to understand the mechanism of hydrolysis. Generally, carboxylic acid ester prodrugs of ganciclovir exhibit pH-dependent stability, with maximal stability typically observed at neutral or slightly acidic pH (4.0-7.0). nih.gov

Studies on various ganciclovir prodrugs have shown that chemical degradation is more pronounced at neutral (pH 7.4) and basic (pH 9.0) conditions, while acidic pH has a comparatively lesser effect. arvojournals.org The hydrolysis rate of acyl monoester prodrugs of ganciclovir, including the acetate (B1210297) ester, has been observed to increase with the ascending ester chain length. nih.gov This indicates that this compound would be expected to hydrolyze back to the active parent compound, ganciclovir, under physiological conditions.

Animal Models in Pharmacokinetic and Efficacy Research (e.g., Sprague-Dawley Rats, New Zealand Albino Male Rabbits, SCID Mice)

Animal models are crucial for in vivo evaluation of the pharmacokinetic properties and efficacy of drug candidates. While pharmacokinetic studies of other ganciclovir dipeptide monoester prodrugs have been conducted in Sprague-Dawley rats to assess oral bioavailability, specific data for this compound in this model were not found in the reviewed literature. researchgate.netnih.gov Similarly, Severe Combined Immunodeficient (SCID) mice implanted with human retinal tissue have been used to evaluate the efficacy of ganciclovir against human cytomegalovirus replication, but specific studies involving this compound in this model are not described.

In contrast, the ocular pharmacokinetics of this compound have been studied in New Zealand albino male rabbits. nih.gov These studies are particularly relevant for drugs intended for ophthalmic use. Following intravitreal administration, the disposition and elimination of the prodrug and the regenerated parent drug are monitored over time. nih.gov

Microdialysis Techniques for Ocular Drug Disposition

Microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid of tissues. This technique has been successfully employed to investigate the ocular pharmacokinetics of this compound in the vitreous humor of New Zealand albino male rabbits. nih.gov

In these studies, a microdialysis probe is implanted in the vitreous, and the drug is administered intravitreally. The dialysate is collected at regular intervals and analyzed to determine the concentration of both the prodrug and the parent ganciclovir. This methodology provides detailed information on the rate of hydrolysis of the prodrug to the active drug and the elimination kinetics of both compounds from the eye. nih.gov A study on the ocular disposition of ganciclovir and its monoester prodrugs, including the acetate form, revealed that the mean residence time (MRT) of the regenerated ganciclovir following prodrug administration was three to four times greater than that obtained after the injection of ganciclovir itself. nih.gov

| Compound | Vitreal Elimination Half-Life (t1/2k10) (min) |

|---|---|

| Ganciclovir | 170 ± 37 |

| This compound | 117 ± 50 |

| Propionate (B1217596) Ester of GCV | 122 ± 13 |

| Butyrate (B1204436) Ester of GCV | 55 ± 26 |

| Valerate (B167501) Ester of GCV | 107 ± 14 |

Molecular Biology Techniques for Resistance Mechanism Elucidation

The development of resistance to antiviral drugs is a significant clinical concern. Molecular biology techniques are essential for understanding the mechanisms by which viruses become resistant to drugs like ganciclovir. While no specific studies on resistance mechanisms arising from this compound treatment were identified, the mechanisms of ganciclovir resistance are well-documented.

Resistance to ganciclovir in cytomegalovirus is primarily associated with mutations in two viral genes: the UL97 gene, which encodes a viral kinase responsible for the initial phosphorylation of ganciclovir, and the UL54 gene, which encodes the viral DNA polymerase, the ultimate target of the activated drug. patsnap.com Molecular techniques such as polymerase chain reaction (PCR) and DNA sequencing are used to identify these mutations in resistant viral strains. patsnap.com These methods allow for the precise characterization of the genetic changes that lead to reduced drug efficacy.

Future Research Directions and Translational Perspectives for Ganciclovir Mono O Acetate

Optimization of Prodrug Design for Enhanced Oral Bioavailability and Targeted Delivery

A primary limitation of Ganciclovir (B1264) is its low oral bioavailability, which is approximately 5%. tandfonline.comasm.org This necessitates the development of prodrugs like Ganciclovir Mono-O-acetate to improve its absorption from the gastrointestinal tract. Future research in this area will focus on several key strategies:

Ester and Ether Linkages: The synthesis of various ester derivatives, such as the mono-O-acetate, is a well-established method to increase the lipophilicity of a parent drug, thereby enhancing its ability to cross cellular membranes. medcraveonline.com Research continues to explore different ester and ether derivatives of Ganciclovir to find the optimal balance between increased lipophilicity for absorption and efficient enzymatic conversion back to the active Ganciclovir within the body. asm.org For instance, the L-valyl ester prodrug of Ganciclovir, known as Valganciclovir (B601543), demonstrates a tenfold increase in oral bioavailability compared to oral Ganciclovir. oup.comtandfonline.com

Lipid-Based Prodrugs: The conjugation of long-chain fatty acids to Ganciclovir to create lipid prodrugs is another promising approach. medcraveonline.com These lipophilic derivatives can improve permeation across biological membranes and may be formulated into lipid-based delivery systems. Studies on long-chain acyl ester derivatives of Ganciclovir have shown that these prodrugs are non-toxic and well-tolerated by retinal pigment epithelial cells, suggesting their potential for ocular delivery. medcraveonline.com

Targeted Delivery: Beyond enhancing oral absorption, future prodrug design will increasingly focus on targeted delivery to specific tissues or cells. This can be achieved by attaching moieties to the prodrug that are recognized by specific transporters or receptors on the target cells. For example, amino acid ester prodrugs can be designed to target intestinal oligopeptide transporters to improve absorption. tandfonline.com For viral infections, targeting the prodrug to infected cells would maximize its efficacy while minimizing systemic exposure and potential side effects.

Table 1: Comparison of Ganciclovir and its Prodrug Valganciclovir

| Feature | Ganciclovir | Valganciclovir (Prodrug) | Reference |

|---|---|---|---|

| Oral Bioavailability | ~5-6% | ~60% | asm.orgmdpi.com |

| Prodrug Strategy | Not applicable | L-valyl ester of Ganciclovir | oup.comtandfonline.com |

| Mechanism of Enhanced Bioavailability | Not applicable | Targets intestinal oligopeptide transporters | tandfonline.com |

Exploration of Novel Delivery Systems (e.g., Cyclodextrin (B1172386) Complexation, Nanosized Particles)

To further enhance the therapeutic potential of Ganciclovir and its prodrugs, researchers are exploring advanced drug delivery systems. These systems can protect the drug from degradation, control its release, and improve its solubility and permeability.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility and stability. nih.gov Studies have investigated the use of cyclodextrin to formulate Ganciclovir into nanosized particles using a solid dispersion method. nih.govresearchgate.net This approach has been shown to enhance the permeability and release pattern of Ganciclovir. tandfonline.com An in vivo pharmacokinetic study in rabbits demonstrated a 2.2-fold increase in the bioavailability of Ganciclovir from a cyclodextrin-based nano solid dispersion compared to conventional tablets. researchgate.net

Nanosized Particles: Nanoparticle-based delivery systems, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offer significant advantages for drug delivery. tandfonline.combiointerfaceresearch.com PLGA nanoparticles can encapsulate Ganciclovir or its prodrugs, protecting them from premature degradation and allowing for sustained release. tandfonline.com This is particularly beneficial for localized delivery, such as in the treatment of ocular infections like herpes simplex virus type 1 (HSV-1) keratitis. tandfonline.com Research has also explored crystalline lipid prodrugs of Ganciclovir formulated as microfluidized small particles for sustained intraocular drug delivery. nih.gov

Table 2: Research on Novel Delivery Systems for Ganciclovir and its Prodrugs

| Delivery System | Key Findings | Reference |

|---|---|---|

| Cyclodextrin Solid Dispersion | Encapsulated Ganciclovir into nanosized particles, enhancing permeability and release. Resulted in a 2.2-fold increase in oral bioavailability in rabbits. | nih.govresearchgate.net |

| PLGA Nanoparticles | Formulated with dipeptide monoester prodrugs of Ganciclovir for topical ophthalmic delivery, showing a sustained release pattern. | tandfonline.com |

| Crystalline Lipid Prodrugs | Microfluidized particles of a Ganciclovir lipid prodrug showed an increased drug release rate for intraocular delivery. | nih.gov |

Investigation of this compound in Combination Therapies

The emergence of drug-resistant viral strains necessitates the investigation of combination therapies. Combining antiviral agents with different mechanisms of action can produce synergistic effects, enhance efficacy, and reduce the likelihood of resistance development.

Combination with Other Antivirals: Research has shown that combining Ganciclovir with Foscarnet (B613817), another antiviral agent that targets the viral DNA polymerase but at a different site, can have additive or synergistic effects against Ganciclovir-resistant cytomegalovirus (CMV) strains in vitro. oup.com Clinical studies have also demonstrated the benefit of this combination therapy in treating clinically resistant CMV retinitis in patients with AIDS. nih.gov Future research could explore the efficacy of this compound in combination with other antivirals, including newer agents with different mechanisms of action.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): A novel application of Ganciclovir is in cancer treatment through GDEPT. researchgate.netaacrjournals.org In this approach, a viral enzyme, such as herpes simplex virus thymidine (B127349) kinase (HSV-tk), is delivered to tumor cells. researchgate.net The subsequent administration of the prodrug Ganciclovir leads to its phosphorylation into a cytotoxic agent specifically within the tumor cells, causing cell death. invivogen.com Studies have investigated combining this system with another GDEPT system, 5-fluorocytosine/cytosine deaminase, and have found synergistic anticancer effects. oup.comnih.gov

Potential Therapeutic Applications Beyond Current Indications

While Ganciclovir is primarily indicated for the treatment and prevention of CMV infections, its broad-spectrum activity against other herpesviruses suggests potential for expanded therapeutic applications. drugbank.comclinicaltrials.euoup.com

Other Herpesvirus Infections: Ganciclovir exhibits activity against other members of the Herpesviridae family, including herpes simplex virus-1 and -2 (HSV-1, HSV-2), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV). drugbank.com Research into the efficacy of this compound and other prodrugs for these infections could lead to new treatment options. For example, Ganciclovir is used to treat herpetic keratitis, an eye infection caused by HSV.

Cancer Therapy: As previously mentioned, the use of Ganciclovir in GDEPT for cancer is a significant area of ongoing research. researchgate.netaacrjournals.org This strategy has the potential to provide targeted killing of cancer cells while minimizing damage to healthy tissues.

Modulation of Immune Function: There is emerging interest in the role of antiviral agents in modulating the immune system. Some research suggests that targeting viral infections could have broader implications for conditions like autoimmune diseases or transplant rejection. google.com Future studies could explore whether Ganciclovir or its prodrugs have any immunomodulatory effects beyond their direct antiviral activity.

Q & A

Basic: What are the validated methods for synthesizing and characterizing Ganciclovir Mono-O-acetate in laboratory settings?

Methodological Answer:

this compound synthesis typically involves the selective acetylation of ganciclovir using acetic anhydride under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) with UV detection (≥90.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm the mono-O-acetylation site . For reproducibility, document reaction conditions (solvent, catalyst, stoichiometry) and provide raw spectral data (e.g., H-NMR chemical shifts for acetate protons at δ 2.1–2.3 ppm). Ensure compliance with journal guidelines for experimental transparency, including supplementary materials for spectral validation .

Basic: How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., Ganciclovir-d5) to enhance specificity and accuracy in plasma or tissue samples. Validate the method per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Include matrix effect assessments using post-column infusion to account for ion suppression/enhancement . For preclinical models, synchronize sampling with viral load measurements to correlate exposure-response relationships.

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

Adhere to OSHA HCS guidelines:

- Use NIOSH-certified respirators (N95 or higher) during aerosol-generating procedures.

- Wear nitrile gloves and lab coats stored separately from personal clothing.

- Decontaminate work surfaces with 70% ethanol before/after use.

Store the compound at –20°C in airtight containers, segregated from food or feed. Document exposure incidents and conduct regular risk assessments under institutional biosafety committee oversight .

Advanced: How can population pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in immunocompromised populations?

Methodological Answer:

Employ non-parametric adaptive grid algorithms (e.g., Pmetrics) to model inter-individual variability in clearance and volume of distribution. Integrate covariates like creatinine clearance (CrCl) and CMV viral load dynamics. Validate models using bootstrap analysis (≥1000 iterations) and visual predictive checks. For renal impairment, simulate dose adjustments using physiologically based pharmacokinetic (PBPK) models that account for tubular secretion saturation .

Advanced: What experimental designs address discrepancies between in vitro tumor spheroid models and in vivo efficacy of this compound?

Methodological Answer:

Use 3D tumor spheroids cultured in collagen matrices to mimic stromal interactions. Compare Gompertzian growth parameters (e.g., doubling time, plateau phase) with in vivo xenograft data. Apply spatial transcriptomics to identify hypoxia-driven resistance mechanisms in spheroid cores. For translational relevance, calibrate in vitro drug concentrations to match human plasma AUC/MIC ratios . Resolve contradictions by integrating single-cell RNA-seq to map heterogeneity in drug uptake .

Advanced: How should researchers resolve contradictions in antiviral efficacy data across studies?

Methodological Answer:

Conduct systematic meta-analyses stratified by experimental variables:

- Host immune status (e.g., NK cell activity in immunocompetent vs. immunosuppressed models).

- Viral strain specificity (e.g., CMV vs. PRRSV).

- Assay sensitivity (plaque reduction vs. qPCR thresholds).

Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity (I² statistic). Reconcile outliers via in silico docking studies to assess binding affinity variations .

Methodological: How to formulate hypothesis-driven research questions for this compound studies?

Answer:

Apply the P-E/I-C-O framework :

- Population : CMV-infected human foreskin fibroblasts (HFFs) or murine models.

- Exposure : Dose-ranging studies (0.1–10 µM).

- Comparison : Ganciclovir (parent drug) vs. Mono-O-acetate.

- Outcome : EC50 reduction, mitochondrial toxicity (ATP assay).

Predefine shell tables for variables (e.g., viral titer, cytotoxicity) and validate feasibility via pilot studies .

Regulatory: What steps ensure compliance with chemical safety regulations during preclinical development?

Methodological Answer:

- Screen against Proposition 65 (California) for carcinogenicity thresholds.

- Submit material safety data sheets (MSDS) with impurity profiles (e.g., Valganciclovir Hydrochloride analogs) to the FDA’s Gateway for Electronic Submissions.

- Conduct GLP-compliant genotoxicity assays (Ames test, micronucleus) and document waste disposal via EPA Hazardous Waste Number U271 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.